
(2-Ethyl-1H-imidazol-1-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethyl-1H-imidazol-1-yl)methanol is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features an ethyl group at the second position and a hydroxymethyl group at the first position of the imidazole ring. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and industrial processes due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethyl-1H-imidazol-1-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethylamine with glyoxal and formaldehyde, followed by cyclization to form the imidazole ring. The hydroxymethyl group can be introduced through subsequent reactions involving formaldehyde and a suitable reducing agent.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. Catalysts such as nickel or palladium may be used to facilitate the cyclization and subsequent functionalization reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the hydroxymethyl group can yield the corresponding ethyl imidazole. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The hydroxymethyl group can be substituted with various functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Ethyl imidazole.
Substitution: Various substituted imidazoles depending on the reagent used.
Aplicaciones Científicas De Investigación
(2-Ethyl-1H-imidazol-1-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the production of polymers, resins, and other materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (2-Ethyl-1H-imidazol-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the imidazole ring can participate in π-π interactions or coordinate with metal ions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparación Con Compuestos Similares
(1-Methyl-1H-imidazol-2-yl)methanol: Similar structure but with a methyl group instead of an ethyl group.
(2-Methyl-1H-imidazol-1-yl)methanol: Similar structure but with a methyl group at the second position.
(1-Ethyl-1H-imidazol-2-yl)methanol: Similar structure but with the hydroxymethyl group at the second position.
Uniqueness: (2-Ethyl-1H-imidazol-1-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The ethyl group at the second position and the hydroxymethyl group at the first position provide a unique combination of steric and electronic effects, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C6H10N2O |
|---|---|
Peso molecular |
126.16 g/mol |
Nombre IUPAC |
(2-ethylimidazol-1-yl)methanol |
InChI |
InChI=1S/C6H10N2O/c1-2-6-7-3-4-8(6)5-9/h3-4,9H,2,5H2,1H3 |
Clave InChI |
OWGGDJBALFETFD-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC=CN1CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6R)-6,7,8,9-Tetrahydro-5H-benzo[7]annulen-6-amine](/img/structure/B13092826.png)
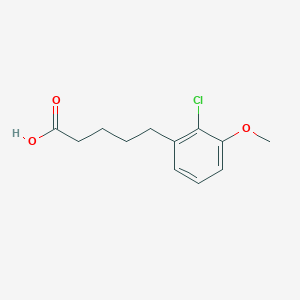
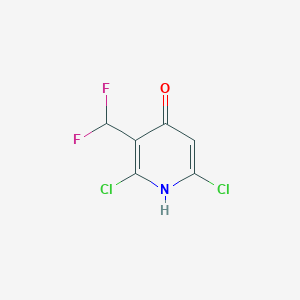
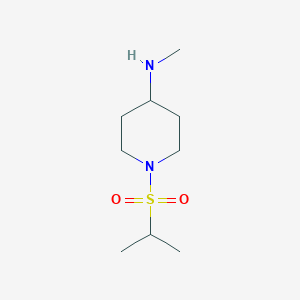
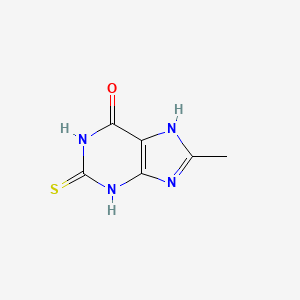

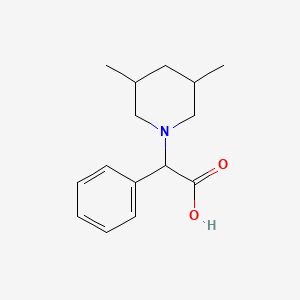
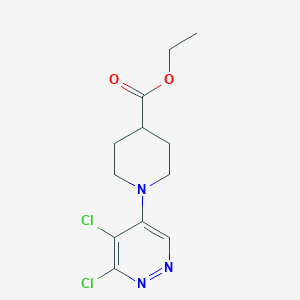
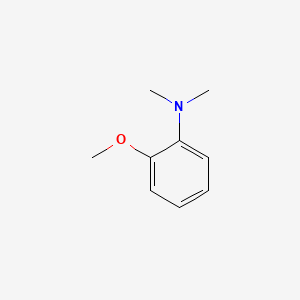
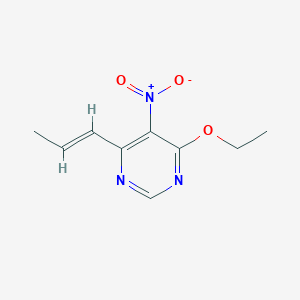
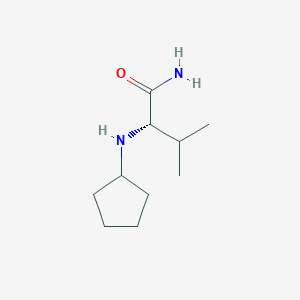

![4-Phenyl-2-(2-pyrrolidin-1-ylethyl)-6-[3-(trifluoromethyl)phenyl]pyridazin-3-one;hydrochloride](/img/structure/B13092890.png)
